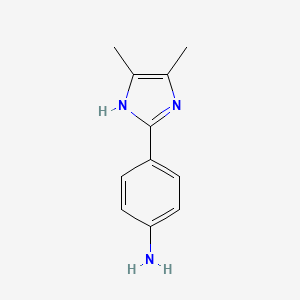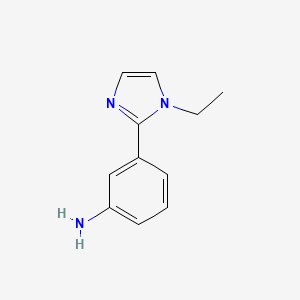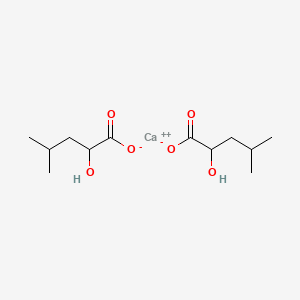![molecular formula C34H42Br2N2 B3308362 2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 937733-74-9](/img/structure/B3308362.png)
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
概要
説明
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is a synthetic organic compound with the molecular formula C34H42Br2N2 It is a derivative of indolo[3,2-b]carbazole, characterized by the presence of two bromine atoms at positions 2 and 8, and two octyl groups at positions 5 and 11
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the bromination of 5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions, but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.
化学反応の分析
Types of Reactions
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted indolo[3,2-b]carbazoles can be obtained.
Coupling Products: New biaryl or alkyne-containing derivatives of indolo[3,2-b]carbazole.
科学的研究の応用
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Incorporated into polymers and other materials to enhance their electronic properties.
Biological Studies: Potential use in studying interactions with biological macromolecules due to its structural features.
作用機序
The mechanism of action of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole in its applications is primarily related to its electronic properties. The bromine atoms and octyl groups influence the compound’s ability to participate in electronic interactions and form stable structures. In organic electronics, it acts as a semiconductor, facilitating charge transport through its conjugated system .
類似化合物との比較
Similar Compounds
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole: Similar in structure but with different substituents at positions 5 and 11.
2,8-Dibromo-5,11-dihexyl-5,11-dihydroindolo[3,2-b]carbazole: Similar but with hexyl groups instead of octyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and solubility characteristics. The presence of octyl groups enhances its solubility in organic solvents, making it more suitable for certain applications compared to its hexyl-substituted counterpart .
特性
IUPAC Name |
2,8-dibromo-5,11-dioctylindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-17-15-25(35)21-27(31)29-24-34-30(23-33(29)37)28-22-26(36)16-18-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNALYBQIBMSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC4=C(C=C31)C5=C(N4CCCCCCCC)C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3308282.png)
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)
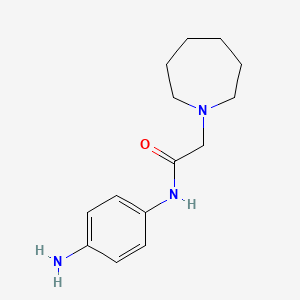



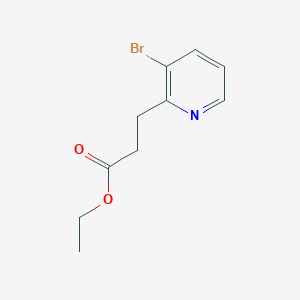
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine](/img/structure/B3308316.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)
